molecular formula C21H22ClNO B12820129 3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride

3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride

Cat. No.: B12820129
M. Wt: 339.9 g/mol
InChI Key: ZOKZLTXPTLIWOJ-DKUXUYHUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride typically involves the condensation of 4-methylbenzaldehyde with 4-piperidone under acidic conditions. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors, and the product is purified using industrial-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole
  • Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide
  • 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan

Uniqueness

3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

InChI

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11-,20-12+;

InChI Key

ZOKZLTXPTLIWOJ-DKUXUYHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\CNC/C(=C/C3=CC=C(C=C3)C)/C2=O.Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl

Origin of Product

United States

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